molecular formula C8H8BrN3O B6271666 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1782578-94-2

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Cat. No. B6271666
CAS RN: 1782578-94-2
M. Wt: 242.1
InChI Key:
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Description

7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is an organic compound widely used in scientific research. It is a heterocyclic compound with five-membered ring containing a nitrogen atom and a bromine atom. 7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a valuable tool for organic synthesis and medicinal chemistry due to its unique properties and reactivity.

Mechanism of Action

7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound with five-membered ring containing a nitrogen atom and a bromine atom. It has been shown to act as a proton donor, which can be used to form strong hydrogen bonds in a variety of biological systems. In addition, it has been shown to act as an electron donor, which can be used to form stable complexes with a variety of metal ions. These properties make 7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one a valuable tool for organic synthesis and medicinal chemistry.
Biochemical and Physiological Effects
7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and xenobiotics. Furthermore, it has been shown to inhibit the activity of lipoxygenases, which are involved in the synthesis of leukotrienes. Finally, it has been shown to inhibit the activity of thromboxane synthase, which is involved in the synthesis of thromboxane.
Advantages and Limitations for Laboratory Experiments
7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a valuable tool for organic synthesis and medicinal chemistry due to its unique properties and reactivity. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low melting point, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can be toxic in high concentrations and can be a skin and eye irritant. Therefore, it is important to use proper safety precautions when handling and using this compound in laboratory experiments.

Future Directions

7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a valuable tool for organic synthesis and medicinal chemistry due to its unique properties and reactivity. In the future, it is likely that 7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one will be used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antimicrobial agents, and anticancer agents. In addition, it is likely that it will be used in the synthesis of a variety of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anticonvulsants. Finally, it is likely that it will be used in the synthesis of a variety of heterocyclic compounds, such as pyrrolo[3,2-d]pyrimidines, quinazolines, and pyrazolopyrimidines.

Synthesis Methods

7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can be synthesized from 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid by a two-step reaction. The first step involves the reaction of 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid with ethyl bromoacetate in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The second step involves the reaction of 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with dimethylformamide in the presence of sodium hydroxide. This reaction results in the formation of 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one.

Scientific Research Applications

7-Bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is widely used in scientific research due to its unique properties and reactivity. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyrrolo[3,2-d]pyrimidines, quinazolines, and pyrazolopyrimidines. It has also been used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antimicrobial agents, and anticancer agents. In addition, it has been used in the synthesis of a variety of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anticonvulsants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves the reaction of 5-bromo-2-methylpyrazine-3-carboxylic acid with acetic anhydride and then with dimethylamine to form the intermediate 7-bromo-1,5-dimethylpyrazolo[4,3-c]pyridine-4-one. This intermediate is then oxidized with potassium permanganate to yield the final product.", "Starting Materials": [ "5-bromo-2-methylpyrazine-3-carboxylic acid", "acetic anhydride", "dimethylamine", "potassium permanganate" ], "Reaction": [ "Step 1: 5-bromo-2-methylpyrazine-3-carboxylic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then reacted with dimethylamine in the presence of a base such as sodium carbonate to form the intermediate 7-bromo-1,5-dimethylpyrazolo[4,3-c]pyridine-4-one.", "Step 3: The intermediate is then oxidized with potassium permanganate in the presence of a solvent such as ethanol to yield the final product, 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one." ] }

CAS RN

1782578-94-2

Product Name

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Molecular Formula

C8H8BrN3O

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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